![molecular formula C13H15N3O2 B5850474 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione CAS No. 7256-86-2](/img/structure/B5850474.png)
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione
Overview
Description
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione, also known as MMPI, is a potent and selective inhibitor of cGAS-STING signaling pathway. This compound has attracted attention due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mechanism of Action
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione exerts its pharmacological effects by selectively inhibiting the cGAS-STING signaling pathway. This pathway is involved in the production of type I interferons and pro-inflammatory cytokines in response to DNA damage or viral infection. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione binds to the STING protein and prevents its activation, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to have potent anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione can suppress the production of interferons and cytokines in response to DNA damage or viral infection. In vivo studies have shown that 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione can inhibit tumor growth and metastasis, reduce inflammation, and improve survival in animal models of cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione in lab experiments is its high potency and selectivity. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of using 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more potent and selective inhibitors of the cGAS-STING signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new formulations of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione is a potent and selective inhibitor of the cGAS-STING signaling pathway with potential therapeutic applications in various diseases. The synthesis method of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methylphenylamine with 1,3-dimethylbarbituric acid in the presence of a catalyst. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its pharmacological effects, including its anti-inflammatory and immunomodulatory effects. While 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments, its low solubility in aqueous solutions is a limitation. Future research on 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione could lead to the development of new therapies for cancer, autoimmune disorders, and infectious diseases.
Synthesis Methods
The synthesis of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methylphenylamine with 1,3-dimethylbarbituric acid in the presence of a catalyst, such as phosphorus oxychloride or thionyl chloride. The resulting product is purified by recrystallization to obtain 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione in high purity.
Scientific Research Applications
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has shown promising results in inhibiting tumor growth and metastasis by blocking the cGAS-STING signaling pathway. In autoimmune disorders, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to suppress the production of interferons and cytokines, which are involved in the pathogenesis of these diseases. In infectious diseases, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the replication of various viruses, including herpes simplex virus, HIV, and Zika virus.
properties
IUPAC Name |
1,3-dimethyl-6-(4-methylanilino)pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXVAVJUYTUDSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354622 | |
Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |
CAS RN |
7256-86-2 | |
Record name | 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.